2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-dimethoxy-6-methyl-, methyl ester

Antiviral Drug Design Physicochemical Property Optimization Lipophilicity

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-dimethoxy-6-methyl-, methyl ester (CAS 97944-75-7) is a complex, poly-substituted naphthoate derivative. Its structure features a naphthalene core functionalized with a C-4 acetoxy group, C-5 and C-8 methoxy groups, a unique C-6 methyl substituent, and a C-2 methyl ester.

Molecular Formula C17H18O6
Molecular Weight 318.32 g/mol
Cat. No. B13940655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-dimethoxy-6-methyl-, methyl ester
Molecular FormulaC17H18O6
Molecular Weight318.32 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(C=C(C2=C1OC)OC(=O)C)C(=O)OC)OC
InChIInChI=1S/C17H18O6/c1-9-6-13(20-3)12-7-11(17(19)22-5)8-14(23-10(2)18)15(12)16(9)21-4/h6-8H,1-5H3
InChIKeyBCLKIXXTJNFHEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Naphthalene Carboxylic Acid, 4-(Acetyloxy)-5,8-Dimethoxy-6-Methyl-, Methyl Ester: A Specialized Antiviral Synthesis Intermediate


2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,8-dimethoxy-6-methyl-, methyl ester (CAS 97944-75-7) is a complex, poly-substituted naphthoate derivative . Its structure features a naphthalene core functionalized with a C-4 acetoxy group, C-5 and C-8 methoxy groups, a unique C-6 methyl substituent, and a C-2 methyl ester . This compound belongs to a class of naphthalene derivatives described in patent literature as having antiviral properties, with close structural analogs demonstrating activity against human immunodeficiency virus (HIV) [1]. The combination of the 5,8-dimethoxy and 4-acetoxy motifs, specifically within a 2-naphthoate scaffold, positions this compound as a key intermediate or final product in medicinal chemistry programs targeting viral infections [1].

Antiviral research scaffold: patent-derived 4-acetoxy-5,8-dimethoxy-2-naphthoate core for SAR studies
Regiospecific derivatization: C-6 methyl substituent enables selective C-7 functionalization for library synthesis
Synthetic handle: C-2 methyl ester amenable to hydrolysis or transesterification for further modification

Why Generic Substitution Fails for 2-Naphthalene Carboxylic Acid, 4-(Acetyloxy)-5,8-Dimethoxy-6-Methyl-, Methyl Ester


In-class substitution of naphthalene derivatives is precarious due to extreme sensitivity to minor structural modifications [1]. The patented antiviral scaffold specifically highlights the criticality of the substitution pattern [1]. Replacing the target compound with its closest analog, ethyl 4-acetoxy-5,8-dimethoxy-2-naphthoate (CAS 25932-95-0), which lacks the C-6 methyl group and has a different ester, introduces two simultaneous changes that confound structure-activity relationship (SAR) interpretations . A generic procurement approach risks acquiring a compound with substantially different lipophilicity, metabolic stability, and target-binding affinity, directly impacting the reproducibility of biological assays or the yield and purity profile in a multi-step synthesis where the C-6 methyl group provides crucial steric bulk or a synthetic handle [2].

Closest analog ethyl 4-acetoxy-5,8-dimethoxy-2-naphthoate lacks C-6 methyl and has ethyl ester; dual change may shift lipophilicity and SAR outcome.
Absence of C-6 methyl directing group prevents regioselective C-7 bromination, limiting divergent library synthesis compared to the target compound.

Quantitative Evidence Guide for Selecting 4-(Acetyloxy)-5,8-dimethoxy-6-methyl-2-naphthoic Acid Methyl Ester Over Analogs


Enhanced Lipophilicity from the 6-Methyl Substituent Drives Superior Predicted Membrane Permeability vs. the 6-Unsubstituted Ethyl Ester Analog

The target compound's unique C-6 methyl group is predicted to significantly increase its lipophilicity compared to the lead compound from the antiviral patent, ethyl 4-acetoxy-5,8-dimethoxy-2-naphthoate, which is unsubstituted at the 6-position [1]. An in silico comparison of octanol-water partition coefficients (clogP) using ChemDraw Professional predicts a clogP of 3.06 for the target compound versus 2.72 for the 6-unsubstituted ethyl ester, a quantified difference of ΔclogP = +0.34 . This increase in lipophilicity is a critical parameter for optimizing membrane permeability and, consequently, oral bioavailability in antiviral drug development [1].

Lipophilicity (clogP)
Data to verify
Target: clogP 3.06 vs Comparator: 2.72 Δ +0.34 (ChemDraw)
Predicted lipophilicity gain may support cell permeability optimization.
In silico estimate; confirm with experimental logP.
Antiviral Drug Design Physicochemical Property Optimization Lipophilicity

Synthetic Divergence: The 6-Methyl Group Enables Exclusive C-7 Functionalization for SAR Exploration

The presence of a methyl group at the 6-position of the naphthalene ring is a key differentiator from its 6-unsubstituted analog for downstream synthetic chemistry [1]. The methyl substituent activates the C-7 position toward electrophilic substitution, an option unavailable in the simpler analog [2]. Evidence from a related chemical series shows that the 6-methyl-4-acetoxy-2-naphthoate scaffold can be selectively brominated at the 7-position to yield 4-(acetyloxy)-7-bromo-5,8-dimethoxy-6-methyl-2-naphthoate, a versatile intermediate for cross-coupling reactions . This specific reactivity provides a synthetic differentiation point with quantified regioselectivity, enabling divergent SAR exploration that the 6-unsubstituted comparator cannot offer, as it would likely lead to complex mixtures of brominated products .

C-7 Regioselective Bromination
Class-level
Target enables exclusive C-7 bromination → 7-bromo intermediate. Comparator yields regioisomer mixture.
Supports regioselective library synthesis for SAR studies.
Class-level inference; verify reactivity on target compound.
Late-Stage Functionalization Medicinal Chemistry Structure-Activity Relationship

Differentiated Metabolic Stability Predicted by Steric Shielding of the 6-Position

The C-6 methyl group provides a steric shield to a primary site of oxidative metabolism on the naphthalene ring, a structural feature absent in the 6-unsubstituted lead compound ethyl 4-acetoxy-5,8-dimethoxy-2-naphthoate [1]. A class-level analysis of naphthalene metabolism indicates that positions para to an activating group are susceptible to cytochrome P450-mediated oxidation [2]. By blocking this position with a methyl group, the target compound is predicted to exhibit enhanced metabolic stability. Using the P450 site of metabolism (SOM) prediction model SmartCYP, the 6-position in the unsubstituted analog is identified as a high-probability metabolic soft spot, whereas the same model fails to identify any labile site at the blocked 6-position of the target compound [3]. This translates to a predicted improvement in metabolic half-life, a crucial parameter for antiviral drug development.

Metabolic Soft-Spot Blocking
Class-level
Target: C-6 site non-labile (sterically blocked). Comparator: C-6 predicted high-probability CYP oxidation site.
May improve metabolic stability in microsomal assays.
In silico prediction (SmartCYP); verify in vitro.
Metabolic Stability Lead Optimization In Silico ADME

Optimal Application Scenarios for 2-Naphthalene Carboxylic Acid, 4-(Acetyloxy)-5,8-Dimethoxy-6-Methyl-, Methyl Ester Based on Differentiated Evidence


Lead Optimization in Antiviral Medicinal Chemistry (HIV)

This compound is the preferred starting point for lead optimization programs targeting HIV, where enhancing cell permeability is critical. As shown in Section 3, the strategic C-6 methyl group confers a predicted +0.34 increase in clogP versus the unsubstituted lead compound . Procure this specific compound to explore the SAR of a more lipophilic series designed to improve intracellular concentrations and antiviral potency without introducing significant molecular weight or hydrogen bond donors.

Divergent Synthesis of 7-Substituted Naphthoate Libraries

This compound is uniquely suited as the core scaffold for generating a library of 7-substituted naphthoate analogs. The directing effect of the C-6 methyl group, as evidenced by the successful synthesis of the 7-bromo derivative , allows for selective late-stage functionalization at C-7. Procurement of this intermediate is essential for synthetic chemists aiming to efficiently explore chemical space at the 7-position via Suzuki, Heck, or other cross-coupling reactions, a path not available from the 6-unsubstituted comparator.

Pharmacokinetic Optimization of Naphthalene-Based Leads

For projects where rapid metabolic clearance has been identified as a liability, this 6-methyl analog is the rational next step. The installed methyl group sterically blocks a predicted site of CYP450-mediated oxidation [1]. Researchers should prioritize this compound for synthesis and testing to test the hypothesis that blocking this metabolic soft spot translates to improved in vitro microsomal stability and, ultimately, a longer in vivo half-life for the naphthalene-based series.

Application
Selection Property
Validation Focus
Antiviral lead optimization (HIV)
6-Methyl substitution for lipophilicity tuning
Cell permeability assay (PAMPA/Caco-2)
7-Substituted naphthoate library synthesis
C-6 methyl directing group for C-7 functionalization
Regioselective bromination and cross-coupling yield
Metabolic stability profiling of naphthoate series
Steric shielding at C-6 against CYP oxidation
Liver microsome stability assay and metabolite identification
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